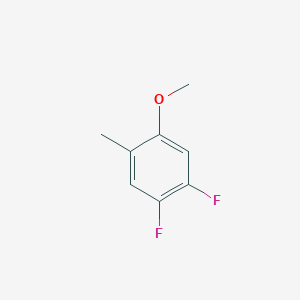

1,2-Difluoro-4-methoxy-5-methyl-benzene

Description

Contextualization of Organofluorine Chemistry in Modern Chemical Research

Organofluorine chemistry, the study of compounds containing the carbon-fluorine bond, has expanded dramatically from its early beginnings. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the C-F bond—impart profound changes to the physical, chemical, and biological properties of organic molecules. lookchem.com This has led to the widespread application of organofluorine compounds in diverse fields, including pharmaceuticals, agrochemicals, and materials science. lookchem.com It is estimated that approximately 20% of all pharmaceuticals and about half of all agrochemicals contain at least one fluorine atom. lookchem.com The introduction of fluorine can enhance metabolic stability, increase lipophilicity, and modulate the acidity or basicity of nearby functional groups, making it a powerful tool in drug design. lookchem.com

Importance of Aromatic Fluorination in Modulating Molecular Properties

The incorporation of fluorine atoms into an aromatic ring is a particularly impactful strategy for modifying molecular properties. Aromatic fluorination can significantly alter the electronic nature of the benzene (B151609) ring, influencing its reactivity and interactions with other molecules. chemimpex.com The strong electron-withdrawing nature of fluorine can decrease the electron density of the aromatic ring, affecting its susceptibility to electrophilic aromatic substitution. cymitquimica.com Furthermore, the introduction of fluorine can alter the lipophilicity of a molecule, which is a critical parameter for the absorption and distribution of drugs in biological systems. The strategic placement of fluorine can also block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate. lookchem.com

Structural Features and Potential Research Avenues for 1,2-Difluoro-4-methoxy-5-methyl-benzene and Related Systems

The molecule this compound, also known by its CAS number 933674-84-1, possesses a distinct substitution pattern that suggests several avenues for research. cymitquimica.com The vicinal difluoro arrangement on the benzene ring is known to create a strong dipole moment and can influence the conformation of the molecule. The presence of both an electron-donating methoxy (B1213986) group and a weakly activating methyl group in addition to the two electron-withdrawing fluorine atoms creates a complex electronic environment on the aromatic ring. This interplay of electronic effects can be expected to influence the molecule's reactivity in chemical synthesis and its potential interactions with biological targets. nih.gov

Research into this and related systems could focus on several areas. The synthesis of this compound and its derivatives would be a primary objective, allowing for the exploration of its chemical reactivity. Furthermore, the unique electronic and steric properties conferred by this specific substitution pattern make it an interesting candidate for incorporation into larger molecules, such as potential pharmaceutical agents or novel materials. For instance, fluorinated aromatic moieties are integral to the development of advanced polymers with enhanced thermal stability and chemical resistance. chemimpex.com

While specific experimental data for this compound is not extensively available in the reviewed literature, the properties of analogous compounds provide a basis for predicting its characteristics. The table below outlines some key properties of this compound, derived from its structural formula.

| Property | Value |

|---|---|

| Molecular Formula | C8H8F2O |

| Molecular Weight | 158.15 g/mol |

| CAS Number | 933674-84-1 |

| Synonym | 4,5-Difluoro-2-methylanisole |

Overview of Research Objectives and Scope for Understanding Fluorinated Benzene Derivatives

The study of fluorinated benzene derivatives like this compound is driven by the need to understand the fundamental principles governing the effects of fluorination. Key research objectives in this area include the development of novel and efficient synthetic methods for accessing these compounds, the detailed characterization of their structural and electronic properties through spectroscopic and computational methods, and the exploration of their potential applications. A deeper understanding of how specific substitution patterns influence molecular properties will enable the rational design of new molecules with tailored functionalities for use in medicine, agriculture, and materials science. The systematic investigation of a broad range of fluorinated benzene derivatives will undoubtedly continue to be a fruitful area of chemical research.

Structure

3D Structure

Properties

IUPAC Name |

1,2-difluoro-4-methoxy-5-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O/c1-5-3-6(9)7(10)4-8(5)11-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSPHAHANGCSOEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601283712 | |

| Record name | 1,2-Difluoro-4-methoxy-5-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601283712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933674-84-1 | |

| Record name | 1,2-Difluoro-4-methoxy-5-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=933674-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Difluoro-4-methoxy-5-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601283712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,2 Difluoro 4 Methoxy 5 Methyl Benzene and Analogous Fluorinated Aromatics

Strategies for Introducing Difluoro(methoxy)methyl Fragments into Aromatic Rings

A key strategy for the synthesis of compounds containing a difluoro(methoxy)methyl group involves the transformation of more accessible functional groups on the aromatic ring.

Fluorodesulfurization of Thionoesters as a Key Synthetic Approach

A robust method for the introduction of a difluoro(methoxy)methyl group into an aromatic ring is the fluorodesulfurization of the corresponding O-methyl thionoesters. researchgate.netnuph.edu.ua This transformation provides an efficient route to the desired difluoromethyl ether functionality.

Systematic screening of various reagent combinations has identified the use of (diethylamino)sulfur trifluoride (DAST) in the presence of a catalytic amount of a tin chloride, such as SnCl₂ or SnCl₄, as the optimal system for the fluorodesulfurization of thionoesters. researchgate.netnuph.edu.ua This combination has proven to be highly effective, providing excellent selectivity and high yields of the target difluoro(methoxy)methyl aromatic compounds. researchgate.netnuph.edu.ua The SnCl₄/DAST system is particularly advantageous as it is tolerant of trace amounts of moisture and utilizes readily available reagents. researchgate.netnuph.edu.ua

A typical procedure involves the dropwise addition of DAST to a cooled solution of the O-methyl thionoester in an inert solvent like dichloromethane (B109758) (CH₂Cl₂), followed by the addition of a catalytic amount (e.g., 0.05 equivalents) of SnCl₄. nuph.edu.ua The reaction is then allowed to warm to room temperature and stirred for a couple of hours to ensure complete conversion. nuph.edu.ua

The SnCl₄/DAST-mediated fluorodesulfurization has been successfully applied to a range of aromatic thionoester precursors, demonstrating its versatility. Various substituents on the aromatic ring are well-tolerated, allowing for the synthesis of a diverse library of difluoro(methoxy)methyl-containing aromatic compounds. The yields for these transformations are generally high, often exceeding 80%. researchgate.netnuph.edu.ua

| Thionoester Precursor | Product | Yield (%) |

|---|---|---|

| O-Methyl benzothioate | (Difluoro(methoxy)methyl)benzene | 89 |

| O-Methyl 2-methylbenzothioate | 1-(Difluoro(methoxy)methyl)-2-methyl-benzene | 85 |

| O-Methyl 3-methylbenzothioate | 1-(Difluoro(methoxy)methyl)-3-methyl-benzene | 89 |

| O-Methyl 4-methylbenzothioate | 1-(Difluoro(methoxy)methyl)-4-methyl-benzene | 91 |

| O-Methyl 4-fluorobenzothioate | 1-(Difluoro(methoxy)methyl)-4-fluoro-benzene | 72 |

Nucleophilic Aromatic Substitution (SNAr) Reactions in Fluorinated Benzene (B151609) Systems

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the synthesis of substituted aromatic compounds, particularly for the introduction of heteroatom nucleophiles onto electron-deficient aromatic rings. This method is highly relevant for the synthesis of fluorinated and methoxylated aromatics.

The synthesis of compounds like 1,2-difluoro-4-methoxy-5-methyl-benzene can be envisaged through a regioselective SNAr reaction on a suitably substituted precursor, such as 1,2,4-trifluoro-5-methyl-benzene or, more commonly, an activated dinitro- or nitro-fluoroaromatic compound. The nitro group, being strongly electron-withdrawing, activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions.

In the case of difluoronitrobenzenes, the position of methoxy (B1213986) group introduction is dictated by the relative activation of the fluorine atoms by the nitro group. For instance, in the reaction of 1,2-dichloro-4-nitrobenzene with sodium ethoxide, substitution occurs preferentially at the chlorine atom para to the nitro group. stackexchange.com This preference is due to the ability of the nitro group to stabilize the negative charge of the Meisenheimer intermediate through resonance when the nucleophile attacks at the para position. stackexchange.com A similar principle applies to difluoronitrobenzene systems.

| Substrate | Nucleophile/Base | Major Product | Reference |

|---|---|---|---|

| 1,2,3,4,5-Pentafluoro-6-nitrobenzene | Sodium methoxide (B1231860) in methanol (B129727) | 1,2,3,4,5-Pentafluoro-6-methoxybenzene | brainly.com |

| 1,2-Dichloro-4-nitrobenzene | Sodium ethoxide | 2-Chloro-4-nitro-1-ethoxybenzene | stackexchange.com |

| 4,5-Difluoro-1,2-dinitrobenzene | Phenols/Thiols | Regioselective substitution products |

Several factors influence the reactivity and regioselectivity of SNAr reactions on fluorinated benzene systems.

Electron-Withdrawing Groups: The presence, number, and position of strong electron-withdrawing groups (e.g., -NO₂) are crucial. These groups activate the ring towards nucleophilic attack and stabilize the intermediate Meisenheimer complex, thereby increasing the reaction rate. The activating effect is most pronounced for substituents at the ortho and para positions relative to the leaving group.

Leaving Group: In many SNAr reactions, fluoride (B91410) is a surprisingly good leaving group, often better than other halogens. This is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. This initial attack is often the rate-determining step.

Nucleophile: The nature of the nucleophile is important. Stronger nucleophiles, such as methoxide, react more readily. The concentration of the nucleophile can also influence the reaction outcome; for instance, in some cases, an excess of sodium methoxide is required to drive the reaction to completion, while in others, the presence of methanol can significantly improve conversion.

Solvent: The choice of solvent can impact the reaction rate and selectivity. Polar aprotic solvents are often used to solvate the cation of the nucleophilic salt, thereby increasing the nucleophilicity of the anion.

Temperature: As with most chemical reactions, temperature plays a significant role. Higher temperatures generally increase the reaction rate, although they may also lead to the formation of side products.

Carbene-Mediated Approaches for Difluorobenzene Synthesis

Carbene-mediated reactions offer a powerful tool for the construction of difluorinated aromatic rings. These methods typically involve the generation of difluorocarbene (:CF₂) and its subsequent reaction with unsaturated precursors, followed by ring expansion to form the aromatic system.

Difluorocarbene is a reactive intermediate that can be generated from various precursors. Common methods for its generation include the thermal decomposition of sodium chlorodifluoroacetate (ClCF₂CO₂Na) and the reaction of trimethyl(trifluoromethyl)silane (TMSCF₃) with a catalytic amount of sodium iodide. organic-chemistry.org Another effective precursor is fluoroform (CHF₃), which is an inexpensive and non-ozone-depleting gas. rsc.org The choice of precursor can depend on the substrate and desired reaction conditions.

Once generated, difluorocarbene readily undergoes [2+1] cycloaddition reactions with alkenes and alkynes to form gem-difluorocyclopropanes and gem-difluorocyclopropenes, respectively. organic-chemistry.org The electrophilic nature of difluorocarbene favors its reaction with electron-rich unsaturated systems. For the synthesis of aromatic systems, cyclic unsaturated precursors are of particular interest. The addition of difluorocarbene to a substituted cyclobutene (B1205218), for instance, can yield a strained housane intermediate which is primed for ring expansion. jmu.edu

Table 1: Common Precursors for Difluorocarbene Generation

| Precursor | Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Sodium chlorodifluoroacetate (ClCF₂CO₂Na) | Heat | Readily available, bench-stable | Requires high temperatures |

| Trimethyl(trifluoromethyl)silane (TMSCF₃) | NaI (catalytic) | Mild conditions, high yields | Volatility of precursor |

| Fluoroform (CHF₃) | KOH, two-phase system | Inexpensive, non-toxic | Gaseous reagent |

The gem-difluorocyclopropane ring is highly strained, which drives subsequent ring-opening and ring-expansion reactions to form more stable structures. beilstein-journals.org The presence of the two fluorine atoms weakens the opposing C-C bond in the cyclopropane (B1198618) ring, facilitating its cleavage. beilstein-journals.org

In the context of forming a difluorobenzene ring, a plausible mechanism involves the formation of a difluorocyclopropane adduct on a cyclic diene or a related unsaturated ring system. Subsequent thermal or catalyzed rearrangement can lead to the expansion of the ring system and eventual aromatization. For example, the reaction of difluorocarbene with a substituted cyclobutene can lead to a housane intermediate. jmu.edu Loss of a fluoride ion from this intermediate can initiate a cascade of rearrangements, expanding the ring to a five-membered fluorocyclopentadiene. jmu.edu A second addition of difluorocarbene and further rearrangement can ultimately lead to a 1,3-difluorobenzene (B1663923) derivative. jmu.edu The regiochemical outcome of the ring expansion is influenced by the substitution pattern of the starting unsaturated precursor.

Recent research has also explored transition metal-catalyzed ring-opening reactions of gem-difluorocyclopropanes, which can provide access to a variety of fluorinated products. rsc.org These methods offer alternative pathways for the synthesis of functionalized fluoroaromatics.

Targeted Synthesis of Specific Isomers and Derivatives

To achieve the precise substitution pattern of compounds like this compound, highly regioselective methods are necessary. Directed ortho-metalation and orthogonal functionalization strategies are key to installing substituents at specific positions on the aromatic ring.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. beilstein-journals.org This technique relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. The resulting aryllithium species can then be quenched with an electrophile to introduce a new substituent.

Both methoxy (-OCH₃) and fluoro (-F) groups can act as directing groups in ortho-metalation reactions. The methoxy group is a well-established DMG, facilitating lithiation at the neighboring carbon atoms. beilstein-journals.org Fluorine, while being an electron-withdrawing group, can also direct ortho-lithiation, and its directing ability has been found to be quite potent. nih.gov In a molecule containing both a methoxy and a fluoro group, the regioselectivity of the metalation will depend on the specific reaction conditions and the relative directing strengths of the two groups. For the synthesis of this compound, a precursor such as 3,4-difluoroanisole (B48514) could potentially be selectively metalated and then functionalized.

Nucleophilic aromatic substitution (SNA) is another important method for introducing substituents onto a fluorinated aromatic ring. In highly fluorinated benzenes, the fluorine atoms activate the ring towards nucleophilic attack, allowing for their displacement by nucleophiles such as alkoxides, amines, and thiolates. nih.gov By carefully controlling the reaction conditions and the nature of the nucleophile, it is possible to achieve selective substitution at specific positions.

Table 2: Directing Effects in Aromatic Substitution

| Directing Group | Type of Substitution | Position(s) Directed |

|---|---|---|

| -OCH₃ | Electrophilic Aromatic Substitution | Ortho, Para |

| -OCH₃ | Directed Ortho-Metalation | Ortho |

| -F | Electrophilic Aromatic Substitution | Ortho, Para |

| -F | Directed Ortho-Metalation | Ortho |

The synthesis of polysubstituted aromatic compounds often requires the sequential introduction of different functional groups. Orthogonal synthesis strategies are those in which different protecting groups or reactive sites can be addressed independently without affecting other parts of the molecule.

In the context of synthesizing this compound, an orthogonal approach might involve starting with a precursor that already contains some of the desired substituents or functional groups that can be converted to them. For example, one could start with a fluorinated phenol (B47542), protect the hydroxyl group, perform a series of directed metalations or cross-coupling reactions to introduce the other substituents, and finally deprotect and methylate the hydroxyl group to form the methoxy ether.

The use of different halogen atoms (e.g., bromine or iodine) in conjunction with fluorine can provide opportunities for orthogonal functionalization. The C-Br or C-I bonds are more readily functionalized through reactions like Suzuki or Stille coupling, while the C-F bonds remain intact. This allows for the selective introduction of carbon-based substituents. Subsequently, the fluorine atoms can be used to direct further functionalization or can be the target of nucleophilic substitution under different reaction conditions.

Iterative nucleophilic aromatic substitution on polyfluorinated aromatics can also be considered an orthogonal strategy. By using nucleophiles of varying reactivity and controlling the stoichiometry and reaction temperature, it is possible to sequentially replace fluorine atoms at different positions on the ring. nih.gov This approach allows for the controlled buildup of complexity on the fluorinated aromatic scaffold.

Electronic Properties and Substituent Effects in 1,2 Difluoro 4 Methoxy 5 Methyl Benzene Derivatives

Quantitative Assessment of Electronic Properties of the Difluoro(methoxy)methyl Group

The electronic character of a substituent group is fundamental to understanding and predicting the reactivity and properties of aromatic compounds. The difluoro(methoxy)methyl group (CF2OCH3) presents a unique case, combining the potent electron-withdrawing nature of a difluoromethyl moiety with the electronically ambiguous methoxy (B1213986) substituent. nbuv.gov.ua A quantitative assessment of its electronic influence is crucial for its application in the design of molecules with precisely calibrated properties. nbuv.gov.uanuph.edu.ua

The electronic effects of the difluoro(methoxy)methyl group have been quantitatively determined through the measurement of Hammett constants. nbuv.gov.uanuph.edu.ua Utilizing 19F NMR spectroscopy, a powerful tool for probing electronic perturbations in fluorinated molecules, researchers have calculated the inductive (σI) and resonance (σR) parameters for the CF2OCH3 group. nbuv.gov.uanuph.edu.ua

Based on these spectroscopic measurements, the calculated Hammett constants reveal the dual nature of the group's electronic influence. The positive values obtained for both constants indicate that the CF2OCH3 group functions as an electron acceptor through both the inductive and resonance pathways. nbuv.gov.ua

| Hammett Constant | Value |

|---|---|

| Inductive (σI) | 0.22 |

| Resonance (σR) | 0.07 |

Data sourced from the Journal of Organic and Pharmaceutical Chemistry. nbuv.gov.ua

The electronic influence of the CF2OCH3 group is a result of the interplay between inductive and resonance effects. nbuv.gov.ua The inductive effect (σI = 0.22) is strongly electron-withdrawing, a characteristic attributed to the high electronegativity of the two fluorine atoms. nbuv.gov.ua These atoms pull electron density away from the methoxy carbon and, subsequently, from the aromatic ring through the sigma bond framework.

More remarkably, the resonance effect (σR = 0.07) is also found to be electron-withdrawing. nbuv.gov.ua This is a significant departure from typical alkoxy groups (like -OCH3), which are strong resonance donors. The presence of the two fluorine atoms on the benzylic carbon fundamentally alters the electronic behavior of the adjacent methoxy group, curtailing its ability to donate its oxygen lone pair into the aromatic π-system and resulting in a net resonance-withdrawing character. nbuv.gov.ua Consequently, the difluoro(methoxy)methyl group acts as a moderate electron acceptor through both electronic mechanisms. nbuv.gov.uanuph.edu.ua

To contextualize the electronic signature of the CF2OCH3 group, it is useful to compare its Hammett constants with those of related fluorinated and non-fluorinated substituents. This comparison highlights the nuanced electronic modulation possible through fluorine substitution. nbuv.gov.ua

| Substituent Group | Inductive Constant (σI) | Resonance Constant (σR) |

|---|---|---|

| CF3 | 0.42 | 0.12 |

| CF2OCH3 | 0.22 | 0.07 |

| CHF2 | 0.26 | 0.04 |

| CH2F | 0.11 | 0.02 |

| CH2OCH3 | 0.06 | -0.08 |

| CH3 | -0.01 | -0.09 |

Comparative data for CF3, CHF2, CH2F, CH2OCH3, and CH3 sourced from the Journal of Organic and Pharmaceutical Chemistry. nbuv.gov.ua

Influence of Fluorine and Methoxy Substitution Patterns on Aromatic Ring Electron Density Distribution

In a compound such as 1,2-Difluoro-4-methoxy-5-methyl-benzene, the distribution of electron density on the aromatic ring is governed by the combined and sometimes competing electronic effects of each substituent.

The two fluorine atoms at the 1- and 2-positions exert a powerful electron-withdrawing inductive effect (-I) due to fluorine's high electronegativity. nih.govijrar.org This effect significantly reduces the electron density of the benzene (B151609) ring, particularly at the carbon atoms to which they are attached. nih.gov While fluorine can also donate electron density via a resonance effect (+M or +R) by sharing its lone pairs with the ring's π-system, the inductive withdrawal is generally dominant for halogens. ijrar.org

Conversely, the methoxy group at the 4-position is a classic example of a substituent with dual effects. It is inductively electron-withdrawing (-I) because oxygen is more electronegative than carbon, but it is a strong resonance electron-donating group (+M). lumenlearning.com The resonance effect, which increases electron density primarily at the ortho and para positions relative to the substituent, typically outweighs its inductive effect.

The methyl group at the 5-position is a weak electron-donating group, primarily through an inductive effect (+I).

Through-Space and Through-Bond Electronic Interactions within the Substituted Benzene Core

Electronic interactions within a substituted benzene molecule can be transmitted via two primary mechanisms: through-bond and through-space. researchgate.net

Through-bond interactions are mediated by the covalent bonding framework of the molecule. Inductive and resonance effects are classic examples of through-bond phenomena, where electronic influence is relayed sequentially through sigma (σ) or pi (π) bonds. researchgate.net In this compound, the electronic character of each substituent is transmitted to the rest of the molecule through the underlying carbon skeleton and π-system.

Through-space interactions occur between non-covalently bonded atoms that are in close spatial proximity. nih.govnih.govacs.org These interactions can arise from the overlap of orbitals or from electrostatic fields and are highly dependent on the molecule's conformation. In a molecule with an ortho substitution pattern like 1,2-difluoro, the lone pairs of the adjacent fluorine atoms could interact directly through space. Similarly, depending on the rotational conformation of the methoxy group, through-space interactions could occur between one of the fluorine atoms and the methoxy's oxygen or methyl hydrogens. Such interactions can significantly influence molecular properties, including NMR chemical shifts and reactivity, independent of the through-bond pathways. chiba-u.jp The cumulative effect of substituents on the electrostatic potential above the aromatic ring is often dominated by these direct through-space effects rather than by polarization of the ring's π-system. nih.govnih.govacs.org

Advanced Spectroscopic and Structural Elucidation of 1,2 Difluoro 4 Methoxy 5 Methyl Benzene and Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. A combination of 1D (¹H, ¹³C, ¹⁹F) and 2D NMR experiments allows for the unambiguous assignment of all atoms and their connectivity within the molecule.

The NMR spectra of 1,2-Difluoro-4-methoxy-5-methyl-benzene are predicted to exhibit distinct signals and coupling patterns arising from the unique electronic environment of each nucleus, shaped by the interplay of the electron-withdrawing fluorine atoms and the electron-donating methoxy (B1213986) and methyl groups.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show signals for the two aromatic protons, the methoxy protons, and the methyl protons. The aromatic protons, H-3 and H-6, would appear as distinct multiplets due to couplings to each other and to the fluorine nuclei. The chemical shift of H-3 would be influenced by the adjacent fluorine at C-2 and the methoxy group at C-4, while H-6 would be influenced by the adjacent methyl group at C-5 and the fluorine at C-1. The methoxy (-OCH₃) and methyl (-CH₃) groups would each appear as a singlet, with the methoxy protons typically resonating further downfield (around 3.8-4.0 ppm) than the methyl protons (around 2.2-2.4 ppm).

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should display eight distinct signals, corresponding to the six aromatic carbons and the two carbons of the methyl and methoxy substituents. The chemical shifts of the aromatic carbons are significantly affected by the attached substituents. The carbons directly bonded to fluorine (C-1 and C-2) would exhibit large carbon-fluorine coupling constants (¹JCF), and their chemical shifts would be shifted significantly downfield. Similarly, the carbon attached to the methoxy group (C-4) would also be downfield. The chemical shifts for the methyl and methoxy carbons are expected in the aliphatic region of the spectrum. For an analogue like 1-methoxy-4-methylbenzene, the methyl carbon appears around 20-21 ppm, and the methoxy carbon is observed near 55 ppm. nist.gov

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum provides specific information about the fluorine environments. For this compound, two distinct signals are expected for F-1 and F-2, as they are in chemically non-equivalent positions. These signals would likely appear as complex multiplets due to fluorine-fluorine (F-F) and proton-fluorine (H-F) couplings. In the parent compound, 1,2-difluorobenzene, the ¹⁹F NMR chemical shift is approximately -138 ppm. spectrabase.com The presence of other substituents on the ring would alter these chemical shift values.

The following table presents predicted and analogue-derived NMR data to illustrate the expected spectral features.

| Nucleus | Predicted Chemical Shift (δ, ppm) for this compound | Analogue Data (Compound) | Analogue Chemical Shift (δ, ppm) and Coupling Constant (J, Hz) |

| ¹H | |||

| H-3 | ~6.8 - 7.2 | 1-(Difluoro(methoxy)methyl)-3-methyl-benzene nuph.edu.ua | Aromatic H: 7.31-7.45 |

| H-6 | ~6.9 - 7.3 | 1-Methoxy-4-methylbenzene hmdb.ca | Aromatic H: 6.81, 7.08 |

| -OCH₃ | ~3.8 | 1-Methoxy-4-methylbenzene hmdb.ca | 3.77 |

| -CH₃ | ~2.2 | 1-Methoxy-4-methylbenzene hmdb.ca | 2.30 |

| ¹³C | |||

| C-1 | ~145-150 (d, ¹JCF ≈ 245 Hz) | 1,3-dimethoxy-2-(trifluoromethyl)benzene rsc.org | C-F: 122.5 (q, J=272 Hz) |

| C-2 | ~148-153 (d, ¹JCF ≈ 250 Hz) | 1,3-dimethoxy-2-(trifluoromethyl)benzene rsc.org | C-F: 122.5 (q, J=272 Hz) |

| C-3 | ~110-115 | 1-Methoxy-4-methylbenzene | Aromatic C: 113.9 |

| C-4 | ~150-155 | 1-Methoxy-4-methylbenzene | C-O: 157.6 |

| C-5 | ~125-130 | 1-Methoxy-4-methylbenzene | C-C: 129.9 |

| C-6 | ~118-122 | 1-Methoxy-4-methylbenzene | Aromatic C: 129.5 |

| -OCH₃ | ~55-56 | 1-Methoxy-4-methylbenzene | 55.2 |

| -CH₃ | ~16-18 | 1-Methoxy-4-methylbenzene | 20.4 |

| ¹⁹F | |||

| F-1 | ~ -135 to -145 | 1,2-Difluorobenzene spectrabase.com | -138.5 |

| F-2 | ~ -135 to -145 | 1,2-Difluorobenzene spectrabase.com | -138.5 |

Note: Predicted values are estimates based on substituent effects observed in analogous compounds. 'd' denotes a doublet and 'q' a quartet.

To confirm the assignments from 1D NMR and establish the full connectivity of the molecule, several 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a cross-peak would be expected between the aromatic protons H-3 and H-6, confirming their ortho relationship (four bonds apart, but spatially close enough for through-space correlation in a NOESY experiment, though a weak COSY correlation might be observed over 4 bonds).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹JCH). It would be used to definitively link the aromatic proton signals (H-3, H-6) to their corresponding carbon signals (C-3, C-6) and the methyl and methoxy proton singlets to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy is crucial for establishing long-range connectivity (typically 2-3 bonds) between protons and carbons. Key expected correlations for this compound would include:

The methoxy protons (-OCH₃) showing correlations to the aromatic carbon C-4.

The methyl protons (-CH₃) showing correlations to C-5, C-4, and C-6.

The aromatic proton H-3 showing correlations to C-1, C-2, C-4, and C-5.

The aromatic proton H-6 showing correlations to C-1, C-4, and C-5.

Together, these 2D NMR experiments provide a comprehensive map of the molecular structure, confirming the substitution pattern on the benzene (B151609) ring.

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and insights into its conformational properties.

The FT-IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its specific functional groups. Analysis of the analogue 2,4-Difluoro-1-Methoxybenzene provides a basis for predicting these bands. isroset.org

C-H Stretching: Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretching from the methyl and methoxy groups would appear in the 3000-2850 cm⁻¹ range.

C=C Stretching: Aromatic ring stretching vibrations typically produce a series of sharp bands between 1600 cm⁻¹ and 1450 cm⁻¹.

C-O Stretching: The strong C-O stretching vibration of the methoxy group is expected to produce a prominent band in the 1275-1200 cm⁻¹ region (asymmetric) and another near 1075-1020 cm⁻¹ (symmetric).

Raman spectroscopy complements FT-IR by providing information on the polarizability changes during molecular vibrations. It is particularly useful for identifying vibrations of non-polar bonds. Studies on para-difluorobenzene have demonstrated the power of Raman spectroscopy in assigning normal vibrational modes. coe.edunih.gov

For this compound, key expected Raman signals include:

Aromatic Ring Vibrations: The symmetric "ring breathing" mode, which is often strong in the Raman spectrum of benzene derivatives, would be a characteristic feature.

C-F Vibrations: While also IR-active, C-F bond vibrations can be observed in the Raman spectrum.

Substituent Modes: Vibrations associated with the methyl and methoxy groups would also be present.

The combination of FT-IR and Raman spectra provides a more complete picture of the molecule's vibrational framework, aiding in its definitive identification.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While a crystal structure for this compound is not available, data from analogues such as Methyl 4,4′′-difluoro-5′-methoxy-1,1′:3′,1′′-terphenyl-4′-carboxylate and 4-methoxy-N-(4-methylphenyl)benzenesulfonamide can be used to predict its likely structural features. nih.govresearchgate.netnih.gov

A crystallographic analysis would provide precise measurements of:

Bond Lengths and Angles: Confirming the geometry of the benzene ring and its substituents. The C-F, C-O, and C-C bond lengths would reflect the electronic effects of the substituents.

Molecular Conformation: The planarity of the benzene ring and the orientation of the methoxy group relative to the ring (dihedral angle) would be determined. Methoxy groups on benzene rings can be either coplanar or twisted out of the plane depending on steric hindrance from adjacent groups.

Supramolecular Structure: The analysis would reveal how molecules pack in the crystal lattice. This packing is governed by intermolecular interactions such as:

C-H···O and C-H···F Hydrogen Bonds: Weak hydrogen bonds involving the methoxy oxygen or the fluorine atoms as acceptors are common in such structures.

π–π Stacking: Interactions between the electron-rich aromatic rings of adjacent molecules can lead to stacked arrangements. nih.gov

The crystal structure provides a complete and unambiguous picture of the molecule's solid-state architecture, which is crucial for understanding its physical properties and designing materials.

Precise Determination of Bond Lengths, Bond Angles, and Torsion Angles

The precise measurement of molecular geometry is fundamental to understanding the electronic and steric effects of substituents on the benzene ring. In analogues of this compound, such as those incorporated into larger terphenyl structures, bond lengths and angles are generally found to be within normal ranges for substituted benzene rings. nih.govnih.gov For instance, in related difluoro-methoxy-terphenyl derivatives, the geometry of the central benzene ring is influenced by its flanking fluorophenyl groups. nih.gov

Table 1: Selected Dihedral Angles in Analogues of this compound

| Compound Analogue | Dihedral Angle 1 (°) | Dihedral Angle 2 (°) | Dihedral Angle 3 (°) | Reference |

| (E)-1-(4,4′′-Difluoro-5′-methoxy-1,1′:3′,1′′-terphenyl-4′-yl)-3-(6-methoxynaphthalen-2-yl)prop-2-en-1-one | 44.71 (10) | 47.80 (10) | 63.68 (9) | nih.gov |

| 1'-(4,4''-Difluoro-5'-methoxy-1,1':3',1''-terphenyl-4'-yl)ethanone Analogue | 48.69 (6) | 60.93 (6) | 42.06 (6) | nih.gov |

| Methyl 4,4′′-difluoro-5′-methoxy-1,1′:3′,1′′-terphenyl-4′-carboxylate | 22.22 (12) | 50.74 (11) | N/A | nih.gov |

| 1'-(4,4''-Difluoro-5'-methoxy-1,1':3',1''-terphenyl-4'-yl)ethanone | 30.91 (8) | 46.88 (7) | N/A | nih.gov |

Note: Dihedral angles are reported between the central benzene ring and attached aromatic rings.

Analysis of Conformational Preferences in the Solid State

In the solid state, molecules adopt conformations that represent a minimum in the crystal lattice energy. For substituted benzenes, a key conformational feature is the orientation of non-symmetrical substituents like the methoxy group. The methoxy group can be oriented in the plane of the benzene ring (planar) or out of the plane (non-planar). The preferred conformation is a balance between electronic effects (conjugation) and steric hindrance.

Characterization of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal, or crystal packing, is governed by a network of intermolecular interactions. These non-covalent forces dictate the physical properties of the solid, such as melting point and solubility. In fluorinated methoxy-methyl-benzene analogues, a variety of weak interactions are expected to play a crucial role.

In the crystal structures of related compounds, intermolecular C—H⋯F and C—H⋯O hydrogen bonds are commonly observed. nih.govnih.gov These interactions link molecules together, often forming chains or more complex networks. For instance, in one analogue, C—H⋯O and C—H⋯F hydrogen bonds connect molecules into an undulating two-dimensional network. nih.gov

Table 2: Intermolecular Interactions in Analogues of this compound

| Compound Analogue | Interaction Type | Geometric Parameters | Reference |

| (E)-1-(4,4′′-Difluoro-5′-methoxy-1,1′:3′,1′′-terphenyl-4′-yl)-3-(6-methoxynaphthalen-2-yl)prop-2-en-1-one | C—H···F, C—H···O, C—H···π, π–π | Centroid-centroid distance = 3.6816 (13) Å | nih.gov |

| 1'-(4,4''-Difluoro-5'-methoxy-1,1':3',1''-terphenyl-4'-yl)ethanone Analogue | C—H···O, C—H···F, C—H···π | D-H···A distances and angles provided in source | nih.gov |

| Methyl 4,4′′-difluoro-5′-methoxy-1,1′:3′,1′′-terphenyl-4′-carboxylate | C—H···O, C—H···π | Forms chains along the a-axis | nih.gov |

| 1'-(4,4''-Difluoro-5'-methoxy-1,1':3',1''-terphenyl-4'-yl)ethanone | C—H···π | Stabilizes crystal structure | nih.gov |

Computational Chemistry and Theoretical Modeling of 1,2 Difluoro 4 Methoxy 5 Methyl Benzene

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structures

Density Functional Theory (DFT) has become a important tool in quantum chemistry for the accurate prediction of the ground state geometries and electronic structures of molecules. For 1,2-Difluoro-4-methoxy-5-methyl-benzene, DFT calculations, particularly using hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are instrumental in elucidating its intrinsic molecular properties. isroset.org

The first step in the computational analysis of this compound involves the optimization of its molecular geometry to find the most stable arrangement of its atoms. This process identifies the minimum energy conformation of the molecule. The presence of the methoxy (B1213986) and methyl groups introduces conformational flexibility, primarily concerning the orientation of these groups relative to the benzene (B151609) ring.

Theoretical studies on analogous molecules, such as 2,4-Difluoro-1-Methoxybenzene, have shown that the geometry of the benzene ring is slightly distorted from a perfect hexagon due to the electronic effects of the substituents. isroset.org For this compound, it is anticipated that the C-F bonds will be shorter than the C-H bonds, and the C-O bond of the methoxy group will have a specific length and angle with respect to the ring. The C-C bond lengths within the aromatic ring are also expected to show slight variations depending on the adjacent substituents.

A conformational analysis would systematically rotate the methoxy and methyl groups to identify the global minimum on the potential energy surface. It is expected that the methoxy group will adopt a conformation that minimizes steric hindrance with the adjacent fluorine atom, likely with the methyl group of the methoxy moiety oriented away from it. colostate.edu

Table 1: Predicted Structural Parameters for this compound based on DFT Calculations of Analogous Compounds

| Parameter | Predicted Value | Basis of Prediction |

| C-F Bond Length | ~1.35 Å | DFT studies on fluorinated benzenes |

| C-O (methoxy) Bond Length | ~1.37 Å | DFT studies on methoxy benzenes |

| C-C (aromatic) Bond Lengths | 1.39 - 1.41 Å | DFT studies on substituted benzenes |

| Dihedral Angle (C-C-O-C) | Planar or near-planar | Minimization of steric hindrance |

DFT calculations are highly effective in predicting various spectroscopic parameters, which can be compared with experimental data for validation of the computed structure.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, implemented within DFT, is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H, ¹³C, and ¹⁹F NMR spectroscopy. nih.govnih.gov The predicted chemical shifts for this compound would reflect the electronic environment of each nucleus, influenced by the electron-withdrawing fluorine atoms and the electron-donating methoxy and methyl groups.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed from the second derivatives of the energy with respect to the atomic coordinates. isroset.org These calculated frequencies correspond to the vibrational modes of the molecule, such as C-H, C-F, C-O, and C=C stretching and bending vibrations. The predicted IR spectrum provides a theoretical fingerprint of the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for calculating the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum. nih.govresearchgate.net The predicted spectrum would reveal the electronic transitions, likely π → π* transitions within the benzene ring, and how they are influenced by the substituents.

Quantum Chemical Descriptors for Reactivity and Stability Prediction

Quantum chemical descriptors derived from DFT calculations offer valuable insights into the reactivity and kinetic stability of this compound.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. numberanalytics.comajchem-a.com

Table 2: Predicted Frontier Molecular Orbital Properties for this compound

| Property | Predicted Trend | Rationale |

| HOMO Energy | Relatively high | Influence of electron-donating methoxy and methyl groups |

| LUMO Energy | Relatively low | Influence of electron-withdrawing fluorine atoms |

| HOMO-LUMO Gap | Moderate | Balance of electron-donating and -withdrawing effects |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. uni-muenchen.de It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks, as well as for understanding intermolecular interactions. researchgate.netnih.gov

In the MEP map of this compound, regions of negative electrostatic potential (typically colored red or yellow) are expected around the electronegative fluorine and oxygen atoms, indicating these as potential sites for electrophilic attack. nih.gov Conversely, regions of positive electrostatic potential (typically colored blue) are expected around the hydrogen atoms, particularly those of the methyl group. The aromatic ring itself will exhibit a complex potential distribution due to the competing effects of the substituents.

Investigation of Aromaticity and Resonance Stabilization in Fluorinated Systems

The presence of fluorine atoms on the benzene ring can significantly influence its aromaticity. The aromaticity of this compound can be investigated using various computational descriptors.

Studies on fluorinated benzene derivatives have shown that fluorine atoms have a dual effect on the aromatic ring. semanticscholar.orgnih.gov Through the inductive effect, the highly electronegative fluorine atoms withdraw electron density from the ring, which can decrease aromaticity. nih.govresearchgate.net However, through the resonance effect, the lone pairs on the fluorine atoms can be delocalized into the π-system of the ring, which can potentially enhance aromaticity. acs.org

Computational methods can quantify the degree of aromaticity through indices such as the Nucleus-Independent Chemical Shift (NICS) and Ring Current Strength (RCS). nih.gov NICS values are typically calculated at the center of the aromatic ring; more negative values indicate stronger aromaticity. The interplay of the electron-withdrawing fluorine atoms and the electron-donating methoxy and methyl groups in this compound will result in a unique level of aromaticity, which can be precisely determined through these theoretical calculations. It is generally observed that increasing fluorination tends to decrease the aromaticity of the benzene ring. nih.govnih.gov

Theoretical Studies on Reaction Mechanisms and Transition States for Synthetic Pathways

While specific computational studies exclusively targeting the synthetic pathways of this compound are not extensively documented in publicly available literature, a robust theoretical understanding can be constructed by examining computational and mechanistic investigations of analogous reactions that are fundamental to its potential synthesis. The construction of this polysubstituted aromatic ring likely involves key transformations such as electrophilic fluorination, nucleophilic aromatic substitution (SNAr), and directed ortho-metalation. Theoretical modeling, particularly using Density Functional Theory (DFT), provides significant insights into the reaction coordinates, transition state geometries, and activation energies for these processes.

Electrophilic Aromatic Fluorination

A plausible route to this compound involves the direct fluorination of a substituted benzene precursor, such as 3-Fluoro-5-methylanisole. Theoretical studies on the electrophilic fluorination of aromatic compounds, often using N-F reagents like Selectfluor, have elucidated the underlying mechanism.

Computational investigations indicate that the reaction does not typically follow a classic SN2 pathway. Instead, a Single Electron Transfer (SET) mechanism is often preferred. rsc.orgresearchgate.net The process is theorized to initiate with the formation of a π complex between the electron-rich aromatic ring and the electrophilic fluorinating agent. rsc.org Subsequent electron transfer from the aromatic substrate to the N-F reagent leads to a radical cation and a radical intermediate. The analysis of the minimum energy path suggests that the reaction proceeds through a transition state where the fluorine is transferred to the aromatic ring. DFT calculations have been instrumental in mapping the Gibbs free energy profile of such reactions and understanding the structural features of the transition states. researchgate.net

For instance, studies on substituted benzenes with Selectfluor show that the stability of the initial π complex is a key factor, with fluorine bond (F⋯π) interactions contributing significantly. rsc.orgresearchgate.net The SET mechanism is favored due to a lower activation barrier compared to a direct two-electron SN2-type attack. researchgate.net

Table 1: Illustrative Calculated Energy Barriers for Aromatic Fluorination Mechanisms Note: The following data is representative of typical DFT calculations for electrophilic fluorination of activated benzene derivatives and does not represent specific experimental values for this compound precursors.

| Reaction Pathway | Description | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| SN2 Mechanism | Direct nucleophilic attack of the aromatic π-system on the fluorine atom. | ~25-35 |

| SET Mechanism | Single electron transfer from the arene to the fluorinating agent, followed by radical recombination. | ~15-25 |

Nucleophilic Aromatic Substitution (SNAr)

The introduction of either a fluorine or a methoxy group onto a suitably activated benzene ring is another key synthetic strategy. Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in this context. While traditionally thought to proceed via a two-step mechanism involving a discrete Meisenheimer complex, recent theoretical studies have provided evidence for a concerted mechanism (cSNAr) in many cases. researchgate.netnih.govsemanticscholar.org

DFT calculations comparing the stepwise and concerted pathways for the reaction of fluoronaphthaldehyde with a thiolate nucleophile found that the concerted mechanism, proceeding through a single transition state, has a lower activation energy barrier. researchgate.net The transition state in a cSNAr mechanism features partial bonds between the carbon center and both the incoming nucleophile and the departing leaving group. nih.gov This avoids the formation of a high-energy, negatively charged Meisenheimer intermediate, which is particularly relevant for less-activated aromatic systems. nih.govsemanticscholar.org

The solvent plays a critical role in modulating the activation energy. Computational models have shown that polar aprotic solvents, such as DMSO, are generally more effective at stabilizing the charged transition state than polar protic solvents like methanol (B129727) or water, thus lowering the activation barrier. researchgate.net

Table 2: Representative DFT-Calculated Activation Energy Barriers for SNAr of a Fluorinated Arene with a Nucleophile Note: This data is illustrative, based on computational studies of model SNAr systems, to demonstrate solvent effects.

| Solvent Medium | Relative Activation Energy Barrier (kcal/mol) | Mechanistic Implication |

|---|---|---|

| Gas Phase | Lowest | Intrinsic reactivity without solvent stabilization. |

| DMSO (Aprotic Polar) | Low | Effective stabilization of the transition state. researchgate.net |

| Methanol (Protic Polar) | Higher | Solvent may interact with the nucleophile, increasing the barrier. researchgate.net |

| Water (Protic Polar) | Highest | Strong solvation of the nucleophile can hinder the reaction. researchgate.net |

Directed Ortho-Metalation (DoM)

The regioselective synthesis of this compound could be achieved using a Directed Ortho-Metalation (DoM) strategy. The methoxy group present in a potential precursor is an excellent Directing Metalation Group (DMG). wikipedia.orgorganic-chemistry.org The underlying theoretical principle involves the coordination of an organolithium reagent (e.g., n-butyllithium) to the heteroatom of the DMG. wikipedia.org

This coordination acts as a pre-complexation step, positioning the strong base in close proximity to the ortho-protons. This significantly increases the kinetic acidity of these specific protons, leading to selective deprotonation and the formation of an aryllithium intermediate. organic-chemistry.org The reaction mechanism does not primarily rely on the thermodynamic acidity of the proton but rather on this directed, kinetically favored abstraction. The resulting ortho-lithiated species can then be trapped by an electrophile, such as an electrophilic fluorine source (e.g., N-fluorobenzenesulfonimide), to install a fluorine atom with high regioselectivity. Computational studies of related systems focus on the structure of the lithiated intermediates and the transition states for the proton abstraction, where steric factors can play a significant role in determining the ultimate regiochemical outcome. ias.ac.in

Reactivity Profiles and Transformational Chemistry of 1,2 Difluoro 4 Methoxy 5 Methyl Benzene

Exploration of Regioselective Reactions on the Substituted Aromatic Ring

The directing effects of the substituents on the aromatic ring of 1,2-Difluoro-4-methoxy-5-methyl-benzene are crucial in determining the outcome of electrophilic aromatic substitution reactions. The methoxy (B1213986) group is a powerful activating and ortho-, para-directing group, while the methyl group is also activating and ortho-, para-directing. Conversely, the fluorine atoms are deactivating yet ortho-, para-directing. The positions open for substitution are C3 and C6. The strong activating effect of the methoxy group is expected to dominate, directing incoming electrophiles primarily to the position ortho to it, which is the C3 position. The C6 position is sterically hindered by the adjacent methyl group and a fluorine atom.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction | Reagents | Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1,2-Difluoro-4-methoxy-5-methyl-3-nitrobenzene |

| Halogenation | Br₂, FeBr₃ | 3-Bromo-1,2-difluoro-4-methoxy-5-methylbenzene |

In the context of nucleophilic aromatic substitution, the presence of two electron-withdrawing fluorine atoms can activate the ring towards attack by nucleophiles, although less effectively than nitro groups. Lithiation, a key reaction for introducing a variety of functional groups, is anticipated to occur with high regioselectivity. The most acidic proton is likely the one at the C6 position, ortho to a fluorine atom and the methyl group, and meta to the other fluorine and the methoxy group.

Functional Group Interconversions Involving the Methoxy and Methyl Moieties

The methoxy and methyl groups on the this compound scaffold are amenable to a range of functional group interconversions, providing pathways to diverse derivatives.

Demethylation of the Methoxy Group: The ether linkage of the methoxy group can be cleaved to yield the corresponding phenol (B47542). This transformation is typically achieved using strong acids like hydrogen bromide (HBr) or Lewis acids such as boron tribromide (BBr₃). The resulting phenol can then serve as a handle for further functionalization, for instance, through O-alkylation or conversion to a triflate for cross-coupling reactions.

Oxidation and Halogenation of the Methyl Group: The methyl group can be oxidized to an aldehyde or a carboxylic acid using standard oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). Alternatively, benzylic bromination of the methyl group can be accomplished using N-bromosuccinimide (NBS) under radical initiation conditions (e.g., with AIBN or light) to afford 1,2-difluoro-4-methoxy-5-(bromomethyl)benzene. This benzylic bromide is a versatile intermediate for introducing various nucleophiles.

Table 2: Key Functional Group Interconversions

| Moiety | Reaction | Reagents | Product |

|---|---|---|---|

| Methoxy | Demethylation | BBr₃ | 3,4-Difluoro-5-methylphenol |

| Methyl | Oxidation | KMnO₄ | 3,4-Difluoro-5-methoxybenzoic acid |

Development of New Synthetic Routes to Highly Substituted Fluorinated Aromatics

This compound is a valuable starting material for the synthesis of more complex, highly substituted fluorinated aromatic compounds. The strategic functionalization of this core structure, as discussed in the previous sections, opens avenues to a wide array of derivatives with potential applications in medicinal chemistry and materials science.

For example, regioselective introduction of a nitro group at the C3 position, followed by reduction to an amine, provides an entry point for the construction of fluorinated heterocyclic systems such as benzimidazoles or quinolines. Similarly, the carboxylic acid obtained from the oxidation of the methyl group can be used in amide bond forming reactions to create complex molecular architectures.

Catalytic Reactions for Derivatization (e.g., Metal-catalyzed Cross-Coupling)

To engage in metal-catalyzed cross-coupling reactions, this compound first needs to be converted into a suitable derivative, such as an aryl halide or triflate. For instance, regioselective bromination at the C3 position would yield 3-bromo-1,2-difluoro-4-methoxy-5-methylbenzene. This aryl bromide can then participate in a variety of palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base would lead to the formation of biaryl compounds.

Buchwald-Hartwig Amination: Coupling with amines would provide access to substituted anilines.

Sonogashira Coupling: Reaction with terminal alkynes would yield aryl alkynes.

Heck Reaction: Coupling with alkenes would result in the formation of substituted styrenes.

These catalytic methods offer a powerful toolkit for the late-stage functionalization of the this compound core, enabling the rapid generation of libraries of complex fluorinated molecules for screening in various applications.

Table 3: Potential Metal-Catalyzed Cross-Coupling Reactions of 3-Bromo-1,2-difluoro-4-methoxy-5-methylbenzene

| Reaction | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Biaryl |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃, BINAP, NaOt-Bu | Arylamine |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | Aryl alkyne |

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Versatile Building Block for Complex Fluorinated Organic Molecules

1,2-Difluoro-4-methoxy-5-methyl-benzene serves as a crucial intermediate in the synthesis of a wide range of complex fluorinated organic molecules. Its utility as a building block stems from the synergistic interplay of its constituent functional groups. The difluoro substitution pattern on the benzene (B151609) ring provides a handle for regioselective transformations, while the methoxy (B1213986) and methyl groups can be chemically modified or can influence the reactivity of the aromatic core.

In medicinal chemistry, the presence of fluorine atoms can significantly enhance a drug candidate's metabolic stability and lipophilicity, which are critical parameters for bioavailability and efficacy. cymitquimica.com While specific examples detailing the use of this compound are proprietary and often found within patent literature, the analogous compound, 1,2-difluoro-4,5-dimethoxybenzene (B1583206), is widely cited as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. chemimpex.com This suggests a similar role for this compound in the construction of novel therapeutic agents. The compound's structural motifs are also valuable in the development of agrochemicals, such as herbicides and pesticides, where enhanced efficacy and controlled environmental impact are paramount. chemimpex.com

Design Principles for Organic Molecules with Precisely Tuned Electronic Characteristics

A fundamental aspect of modern molecular design is the ability to precisely control the electronic properties of a molecule to achieve a desired function. The substituents on the benzene ring of this compound offer a powerful tool for this purpose. The two fluorine atoms act as strong electron-withdrawing groups through the inductive effect, while the methoxy group is a moderate electron-donating group through resonance. The methyl group, in turn, is a weak electron-donating group.

This combination of electron-withdrawing and electron-donating groups creates a unique electronic environment on the aromatic ring, influencing its reactivity and intermolecular interactions. cymitquimica.com The electronic nature of substituents on an aromatic ring can be quantified using Hammett constants (σ), which describe the inductive (σI) and resonance (σR) effects. A positive σ value indicates an electron-withdrawing character, while a negative value signifies an electron-donating character.

Research on related fluoroaromatic compounds provides insight into the electronic modulation achievable with such substitution patterns. For instance, studies on the difluoro(methoxy)methyl group (CF2OCH3) have shown it to be a moderate electron acceptor through both inductive and resonance pathways. nuph.edu.uanuph.edu.uaresearchgate.net This knowledge allows chemists to design molecules with tailored electronic properties by strategically incorporating the this compound core.

| Substituent Group | Inductive Effect (σI) | Resonance Effect (σR) |

|---|---|---|

| CF3 | 0.39 | 0.1 |

| CHF2 | 0.26 | 0.06 |

| CF2OCH3 | 0.22 | 0.07 |

| CH2F | 0.13 | -0.02 |

| CH2OCH3 | 0.09 | -0.05 |

| CH3 | -0.08 | -0.15 |

Data adapted from studies on the electronic effects of various substituent groups. nuph.edu.ua

Integration of the this compound Moiety into Functional Materials

The unique properties imparted by the difluoromethoxy-methylbenzene core make it an attractive component for the design of advanced functional materials. The incorporation of this moiety can lead to materials with enhanced thermal stability, chemical resistance, and specific electronic or optical properties.

In the field of polymer science, fluorinated monomers are often used to create polymers with low surface energy, high durability, and resistance to harsh environments. The this compound unit can be incorporated into polymer backbones or as a pendant group to tailor the bulk properties of the material. For example, analogous compounds like 1,2-difluoro-4,5-dimethoxybenzene are utilized in the development of advanced polymers and coatings. chemimpex.com The presence of the fluorinated aromatic ring can improve the chemical resistance and durability of these materials. chemimpex.com

Furthermore, the tailored electronic characteristics of the this compound moiety can be exploited in the design of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to fine-tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is crucial for optimizing the performance of these devices.

Development of Novel Fluoroaromatic Scaffolds for Diverse Chemical Applications

A scaffold in medicinal chemistry refers to the core structure of a molecule to which various functional groups can be attached to create a library of compounds for drug discovery. The this compound core represents a promising scaffold for the development of new chemical entities with diverse biological activities.

The strategic placement of the fluorine, methoxy, and methyl groups provides multiple points for diversification. The aromatic ring can undergo various substitution reactions, allowing for the introduction of a wide range of functional groups. The development of novel synthetic methodologies that are compatible with this fluorinated core is an active area of research. These new scaffolds can then be screened for a variety of biological targets, potentially leading to the discovery of new drugs for a range of diseases. The development of privileged pharmaceutical scaffolds is a powerful tool in drug discovery. acs.org

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Insights

Currently, there are no significant, publicly available academic publications that focus on the synthesis, characterization, or application of 1,2-Difluoro-4-methoxy-5-methyl-benzene. Its presence in chemical supplier catalogs, identified by CAS number 933674-84-1, confirms its existence and availability for research and development purposes. The insights into its potential are therefore extrapolated from the known effects of its constituent functional groups in medicinal and materials chemistry. The difluoro-aromatic motif is a key feature in many bioactive molecules, often enhancing binding affinity and metabolic stability. The methoxy (B1213986) and methyl groups can further modulate the electronic and steric properties of the molecule, influencing its reactivity and interactions with biological targets.

Identification of Remaining Challenges and Unexplored Research Questions

The primary challenge concerning this compound is the lack of foundational research. Key unexplored questions include:

Optimized Synthesis: While the compound is commercially available, detailed and optimized synthetic routes are not widely published. Research into efficient, scalable, and cost-effective synthetic methodologies would be a valuable contribution.

Detailed Physicochemical Characterization: Comprehensive data on its spectroscopic, crystallographic, and electronic properties are not readily available. Such information is crucial for understanding its reactivity and for computational modeling in drug design.

Biological Activity Screening: There is no public data on the biological activity of this compound itself. A broad screening against various biological targets could reveal potential therapeutic applications.

Reactivity and Derivatization: Systematic studies on the reactivity of the aromatic ring, considering the directing effects of the fluorine, methoxy, and methyl substituents, would be beneficial for its application as a building block in organic synthesis.

Prospective Avenues for Future Academic Investigation in Fluorine Chemistry

The unique substitution pattern of this compound presents several interesting avenues for future academic research in fluorine chemistry:

Development of Novel Bioactive Molecules: This compound could serve as a key starting material for the synthesis of novel analogues of known drugs or new chemical entities. The introduction of the 1,2-difluoro-4-methoxy-5-methyl-phenyl moiety could lead to improved pharmacological profiles.

Probing Structure-Activity Relationships (SAR): In the context of a known pharmacophore, this compound could be used to systematically probe the impact of this specific substitution pattern on biological activity, providing valuable data for medicinal chemists.

Advanced Materials Science: Fluorinated aromatic compounds are known to have applications in materials science, for example, in the synthesis of liquid crystals, polymers, and organic electronics. The properties of materials incorporating the this compound unit could be a fruitful area of investigation.

Broader Impact of Research on Synthetic Methodologies and Material Design

Should research into this compound be undertaken, the potential broader impacts could be significant. The development of novel synthetic routes to this and related polysubstituted aromatic compounds would enrich the toolkit of synthetic organic chemists. Furthermore, a deeper understanding of the influence of this specific fluorine substitution pattern on the properties of molecules could inform the rational design of new pharmaceuticals, agrochemicals, and functional materials with enhanced performance characteristics. The insights gained could contribute to the broader field of fluorine chemistry, which continues to be a cornerstone of modern drug discovery and material science.

Q & A

(Basic) What synthetic methodologies are recommended for 1,2-Difluoro-4-methoxy-5-methyl-benzene, and how can regioselectivity challenges be addressed?

Methodological Answer:

Synthesis typically begins with a benzene derivative functionalized at the 4-position (methoxy) and 5-position (methyl). Regioselective fluorination at the 1,2-positions is achieved via:

- Electrophilic fluorination using Selectfluor® or XeF₂ under controlled conditions to minimize over-fluorination.

- Directed ortho-metalation (DoM) with lithium bases to activate specific positions, followed by fluorinating agents like NFSI.

- Cross-coupling strategies (e.g., Suzuki-Miyaura) for late-stage introduction of substituents, though steric hindrance from the methyl group may require bulky ligands.

Validation: Confirm regiochemistry via (distinct coupling patterns for ortho-difluoro groups) and X-ray crystallography using SHELX programs for structural refinement .

(Advanced) How do the electronic and steric effects of substituents influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

Methodological Answer:

The electron-withdrawing fluorine atoms activate the ring toward NAS, while the methoxy (electron-donating) and methyl (sterically hindering) groups modulate reactivity:

- Electronic Effects: Fluorine’s -I effect enhances electrophilicity at positions 1 and 2, but methoxy’s +M effect at position 4 directs attack to adjacent positions.

- Steric Effects: The 5-methyl group hinders substitution at position 6, favoring reactions at positions 3 or 4.

Experimental Design: - Use DFT calculations (e.g., Gaussian or ORCA) to map electrostatic potential surfaces and predict reactive sites.

- Compare reaction rates with analogs (e.g., 1,2-difluoro-4-methoxybenzene) to isolate steric contributions .

(Basic) What spectroscopic techniques are most reliable for distinguishing structural isomers of this compound?

Methodological Answer:

- : Ortho-difluoro substituents exhibit coupling (~12–20 Hz), distinct from para or meta arrangements.

- : Methoxy (δ ~55 ppm) and methyl (δ ~20 ppm) groups show characteristic shifts; fluorine deshields adjacent carbons.

- X-ray Crystallography: Resolves ambiguities in substituent positioning. Refinement via SHELXL is critical for accuracy .

Data Cross-Validation: Pair experimental spectra with computational predictions (e.g., ACD/Labs or ChemDraw simulations).

(Advanced) How can contradictions between crystallographic data and computational models be resolved for this compound?

Methodological Answer:

Discrepancies may arise from:

- Dynamic Effects: Crystal packing forces vs. gas-phase DFT geometries.

- Disorder in Crystals: Use SHELXL’s PART instructions to model disordered regions.

Strategies: - Compare multiple crystal structures (if available) to identify consistent trends.

- Perform ab initio molecular dynamics (AIMD) simulations to account for temperature and solvent effects.

- Validate computational methods against high-resolution (<1.0 Å) XRD data .

(Basic) What purification protocols are optimal given the compound’s volatility and sensitivity?

Methodological Answer:

- Distillation: Short-path distillation under reduced pressure (≤0.1 mmHg) to avoid thermal decomposition.

- Chromatography: Use silica gel with hexane/ethyl acetate (low-polarity gradients) to separate fluorinated byproducts.

- Recrystallization: Ethanol/water mixtures exploit differential solubility of fluorinated vs. methoxy/methyl groups.

Purity Assessment: Monitor via GC-MS or HPLC (>98% purity threshold) .

(Advanced) How can this compound serve as a building block in supramolecular or materials chemistry?

Methodological Answer:

Applications include:

- Host-Guest Systems: The fluorine atoms act as hydrogen-bond acceptors, while the methoxy group provides π-stacking capability.

- Liquid Crystals: Methyl and methoxy groups enhance anisotropic packing; fluorination lowers polarizability.

Experimental Design: - Co-crystallize with crown ethers or calixarenes to study binding modes (SCXRD required).

- Measure dielectric constants and phase transitions via differential scanning calorimetry (DSC) .

(Basic) What safety and handling protocols are essential due to fluorinated aromatic intermediates?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.